5-Bromo-1-cyclopentylpyrazole-4-sulfonyl chloride
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Overview
Description
5-Bromo-1-cyclopentylpyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides These compounds are known for their reactivity and are often used as intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-cyclopentylpyrazole-4-sulfonyl chloride typically involves the reaction of 5-bromo-1-cyclopentylpyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: 5-Bromo-1-cyclopentylpyrazole
Reagent: Chlorosulfonic acid (HSO3Cl)
Conditions: The reaction is usually performed at low temperatures to control the exothermic nature of the reaction and to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-cyclopentylpyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.
Oxidation and Reduction: The bromine atom in the compound can participate in oxidation-reduction reactions, leading to the formation of different brominated derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Palladium catalysts for coupling reactions
Solvents: Organic solvents like dichloromethane, toluene, or acetonitrile
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Coupled Products: Formed by coupling reactions with other aromatic or aliphatic compounds
Scientific Research Applications
5-Bromo-1-cyclopentylpyrazole-4-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1-cyclopentylpyrazole-4-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form covalent bonds, leading to the modification of target molecules. This reactivity is exploited in various applications, such as the synthesis of sulfonamide-based drugs, where the sulfonyl chloride group reacts with amine groups in the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzenesulfonyl chloride: Similar in structure but lacks the cyclopentyl and pyrazole groups.
5-Bromo-1-methylpyrazole-4-sulfonyl chloride: Similar but with a methyl group instead of a cyclopentyl group.
1-Cyclopentylpyrazole-4-sulfonyl chloride: Similar but without the bromine atom.
Uniqueness
5-Bromo-1-cyclopentylpyrazole-4-sulfonyl chloride is unique due to the combination of the bromine atom, cyclopentyl group, and pyrazole ring in its structure. This combination imparts specific chemical properties and reactivity, making it a valuable compound in various synthetic and research applications.
Properties
IUPAC Name |
5-bromo-1-cyclopentylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrClN2O2S/c9-8-7(15(10,13)14)5-11-12(8)6-3-1-2-4-6/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBOWOWVLSAVKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=C(C=N2)S(=O)(=O)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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